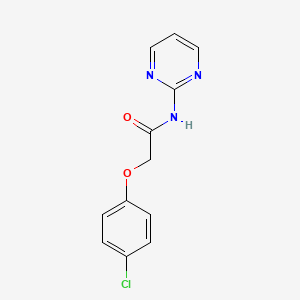

![molecular formula C22H31N3O3 B5511818 N-苄基-3-氧代-2-(四氢呋喃-2-基甲基)-2,9-二氮杂螺[5.5]十一烷-9-甲酰胺](/img/structure/B5511818.png)

N-苄基-3-氧代-2-(四氢呋喃-2-基甲基)-2,9-二氮杂螺[5.5]十一烷-9-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

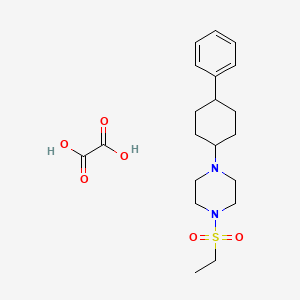

The compound N-benzyl-3-oxo-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide belongs to the class of diazaspirocycles , which are known for their significant pharmacological properties. Such compounds, including various diazaspiro[5.5]undecane derivatives, have been explored for their potential in treating a wide range of conditions due to their diverse biological activities.

Synthesis Analysis

Diazaspirocycles can be synthesized through various methods, including the microwave-assisted solid-phase synthesis, which relies on the direct annulation of primary amines with resin-bound bismesylates. This method facilitates the synthesis of piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes, emphasizing the importance of α-methyl benzyl carbamate resin linker for successful synthesis (Macleod, Martinez-Teipel, Barker, & Dolle, 2006).

Molecular Structure Analysis

The molecular structure of diazaspirocycles is crucial for their activity, with the spirocyclic benzamide component playing a significant role. Studies have shown the importance of specific structural features for binding affinity and selectivity towards certain receptors, highlighting the intricate relationship between the molecular structure and biological activity (Bavo et al., 2021).

Chemical Reactions and Properties

Diazaspirocycles undergo various chemical reactions, including annulation reactions that are pivotal for their synthesis. The reactivity of these compounds is influenced by their unique structural elements, enabling the formation of complex heterocyclic compounds through reactions such as [5+1] double Michael addition (Islam et al., 2017).

Physical Properties Analysis

The physical properties of diazaspirocycles, including solubility, melting points, and crystalline structure, are determined by their molecular architecture. X-ray crystallography has been used to elucidate the conformations of these compounds, revealing the preferred chair conformation of the cyclohexanone unit in spirocycles and highlighting the role of intermolecular interactions in crystal packing (Islam et al., 2017).

科学研究应用

药理应用

3,9-二氮杂螺[5.5]十一烷类化合物,包括N-苄基-3-氧代-2-(四氢呋喃-2-基甲基)-2,9-二氮杂螺[5.5]十一烷-9-甲酰胺,因其在治疗各种疾病中的潜力而受到研究:

降压特性:克拉克等人(1983 年)对 9-取代的 1-氧杂-4,9-二氮杂螺[5.5]十一烷-3-酮的研究突出了其在自发性高血压大鼠中的显着降压作用,这归因于外周 α1-肾上腺素受体阻滞。这项研究表明这些化合物在管理高血压中的潜在治疗应用(Clark 等人,1983 年)。

免疫调节作用:Bavo 等人(2021 年)最近的一项研究重点关注了基于 3,9-二氮杂螺[5.5]十一烷的化合物,作为具有低细胞膜渗透性的竞争性 γ-氨基丁酸 A 型受体 (GABAAR) 拮抗剂。该研究确定了具有外周 GABAAR 抑制潜力的化合物,这可能具有免疫调节应用,特别是在调节 T 细胞增殖方面(Bavo 等人,2021 年)。

合成方法

二氮杂螺环的合成,包括类似于 N-苄基-3-氧代-2-(四氢呋喃-2-基甲基)-2,9-二氮杂螺[5.5]十一烷-9-甲酰胺的化合物,也一直是研究的主题,展示了构建这些复杂分子的创新方法:

微波辅助固相合成:Macleod 等人(2006 年)报道了哌嗪和二氮杂螺环的微波辅助固相合成,包括 3,9-二氮杂螺[5.5]十一烷。该方法强调了使用树脂结合双甲磺酸酯合成螺环化合物的效率和多功能性,突出了有机合成领域的重要进展(Macleod 等人,2006 年)。

无催化剂合成:Aggarwal 等人(2014 年)展示了一种无催化剂的方法,通过双迈克尔加成反应合成 2,4-二氮杂螺[5.5]十一烷-1,3,5,9-四酮和相关化合物。该方法为构建含氮螺杂环提供了一条更绿色、更便捷的途径,为可持续化学领域做出了贡献(Aggarwal 等人,2014 年)。

作用机制

属性

IUPAC Name |

N-benzyl-3-oxo-2-(oxolan-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O3/c26-20-8-9-22(17-25(20)16-19-7-4-14-28-19)10-12-24(13-11-22)21(27)23-15-18-5-2-1-3-6-18/h1-3,5-6,19H,4,7-17H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSDOOHNVQRQFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2CC3(CCC2=O)CCN(CC3)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-oxo-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5511742.png)

![1-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5511754.png)

![3-({methyl[2-(1-pyrrolidinylmethyl)benzyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5511762.png)

![4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine](/img/structure/B5511769.png)

![N-((3S*,4R*)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5511805.png)

![1-{[(3-methylphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5511807.png)

![2-(2-phenyl-1,3-thiazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5511812.png)

![2-(1-naphthyl)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5511830.png)

![ethyl 2-amino-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5511843.png)